

Spectroscopic Profile of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Technical Overview

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Compound of Interest

3-(3-Methoxyphenoxy)propane1,2-diol

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This technical guide provides a summary of the available spectroscopic data for the compound **3-(3-Methoxyphenoxy)propane-1,2-diol**. While comprehensive experimental spectra for this specific isomer are not readily available in public databases, this document compiles predicted data and general characteristics derived from spectroscopic principles and data available for its isomers.

Chemical Structure and Properties

Chemical Formula: C10H14O4

Molecular Weight: 198.22 g/mol [1]

InChi Key: PVXJBKOQPCPILX-UHFFFAOYSA-N[1]

SMILES: COC1=CC(=CC=C1)OCC(CO)O[2]

Spectroscopic Data

The following sections present a summary of the available and predicted spectroscopic data for **3-(3-Methoxyphenoxy)propane-1,2-diol**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **3-(3-Methoxyphenoxy)propane-1,2-diol** is not prevalent in the reviewed literature, the expected chemical shifts can be inferred based on the structure.[1]

¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety. [1] The chemical shifts (δ) are influenced by the electronic environment of the protons.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide signals corresponding to each unique carbon atom in the molecule, including those in the aromatic ring, the methoxy group, and the propane-1,2-diol chain.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **3-(3-Methoxyphenoxy)propane-1,2-diol** is available.

Adduct	Predicted m/z	
[M+H]+	199.09648	
[M+Na]+	221.07842	
[M-H] ⁻	197.08192	
[M+NH ₄]+	216.12302	
[M+K]+	237.05236	
[M+H-H ₂ O] ⁺	181.08646	
[M]+	198.08865	
Data sourced from PubChem[2]		
<u> </u>		

Under electron ionization (EI), the molecular ion ([M]⁺) can be expected to fragment, producing characteristic ions. Potential fragmentation patterns could include:[1]



m/z	Possible Fragment Ion	
198	[M]+ (Molecular ion)	
137	[M - CH ₂ OH - H ₂ O] ⁺	
124	[CH3OC6H4O] ⁺	
109	[C7H9O] ⁺	
77	[C ₆ H ₅] ⁺	
Data sourced from Benchchem[1]		

Infrared (IR) Spectroscopy

The IR spectrum of **3-(3-Methoxyphenoxy)propane-1,2-diol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
О-Н	Stretching	3600-3200 (broad)
C-H (aromatic)	Stretching	3100-3000
C-H (aliphatic)	Stretching	3000-2850
C=C (aromatic)	Stretching	1600-1450
C-O (ether)	Stretching	1250-1000
C-O (alcohol)	Stretching	1260-1000
Expected ranges based on general IR correlation tables.		

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **3-(3-Methoxyphenoxy)propane-1,2-diol** are not explicitly available in the searched literature.



However, a general methodology can be outlined based on the synthesis of related aryloxypropanediols.[1]

Synthesis

A common and effective method for synthesizing 3-aryloxy-propane-1,2-diols is through the nucleophilic ring-opening of an epoxide with a phenoxide.[1]

- Deprotonation: 3-methoxyphenol is deprotonated using a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the 3-methoxyphenoxide nucleophile.[1]
- Nucleophilic Attack: The generated phenoxide attacks a three-carbon epoxide, such as
 glycidol or epichlorohydrin, in a nucleophilic substitution (SN2) reaction on the strained threemembered ring.[1] This step is crucial for establishing the desired connectivity.
- Work-up and Purification: The reaction mixture is then worked up to neutralize any remaining base and remove salts. The crude product is purified, typically by flash chromatography, to isolate the **3-(3-Methoxyphenoxy)propane-1,2-diol**.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[1]

Mass Spectrometry:

 Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).



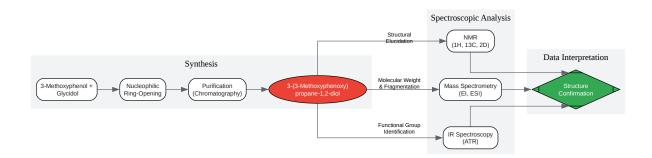
- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Infrared Spectroscopy:

- Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid (if applicable), as a KBr pellet for a solid, or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like **3-(3-Methoxyphenoxy)propane-1,2-diol**.





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Caption: General workflow for synthesis and spectroscopic analysis.

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References

- 1. 3-(3-Methoxyphenoxy)propane-1,2-diol | 17131-51-0 | Benchchem [benchchem.com]
- 2. PubChemLite 3-(3-methoxyphenoxy)propane-1,2-diol (C10H14O4) [pubchemlite.lcsb.uni.lu]
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